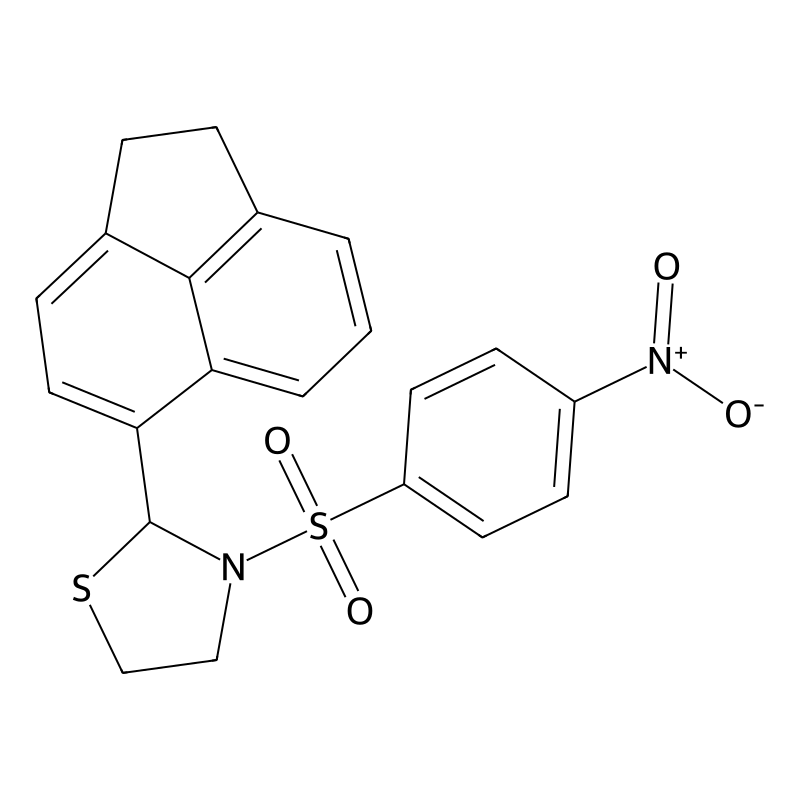2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a complex organic compound characterized by its unique structural features, which include an acenaphthene moiety and a thiazolidine ring. The compound's structure can be broken down into several functional groups:
- Acenaphthene moiety: This bicyclic structure contributes to the compound's aromatic properties.
- Thiazolidine ring: A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- 4-Nitro-benzenesulfonyl group: This functional group enhances the compound's reactivity and potential biological interactions.
The molecular formula of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The chemical reactivity of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine can be attributed to its functional groups. Key reactions may include:
- Nucleophilic substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization.
- Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and biological activity.
- Condensation reactions: The thiazolidine ring may participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
Research indicates that compounds with thiazolidine rings exhibit various biological activities, including:
- Antimicrobial properties: Thiazolidines are known for their effectiveness against certain bacterial strains.
- Anti-inflammatory effects: Some derivatives show promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
- Anticancer activity: Preliminary studies suggest that modifications to the acenaphthene structure may enhance the compound's ability to inhibit cancer cell proliferation.
The synthesis of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine typically involves multi-step synthetic routes. Common methods include:
- Formation of the thiazolidine ring: This can be achieved through a reaction between a suitable thioketone and an amine.
- Introduction of the acenaphthene moiety: This step often involves cyclization reactions or coupling strategies with acenaphthene derivatives.
- Sulfonation: The introduction of the 4-nitro-benzenesulfonyl group can be accomplished via electrophilic aromatic substitution.
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
- Chemical research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.
Studies on the interactions of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine with biological targets are crucial for understanding its mechanism of action. Potential areas of focus include:
- Protein binding studies: Investigating how the compound interacts with specific proteins could reveal its therapeutic potential and side effects.
- Enzyme inhibition assays: Evaluating its ability to inhibit enzymes involved in disease pathways may provide insight into its pharmacological applications.
Several compounds share structural similarities with 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidine ring | Known for insulin-sensitizing effects |
| Acenaphthylene | Bicyclic aromatic hydrocarbon | Lacks functional groups present in the target compound |
| Benzothiazole derivatives | Similar heterocyclic structure | Exhibits diverse biological activities but different reactivity patterns |
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is unique due to its combination of an acenaphthene moiety with a sulfonamide group and thiazolidine ring, which may enhance its reactivity and biological activity compared to these similar compounds.
Heterocyclic compounds, characterized by rings containing atoms other than carbon (e.g., nitrogen, sulfur, or oxygen), form the backbone of modern medicinal chemistry. Among these, thiazolidines—five-membered saturated rings with sulfur at position 1 and nitrogen at position 3—are particularly significant due to their structural versatility and bioactivity. Thiazolidine derivatives, such as penicillin and pioglitazone, have revolutionized treatments for infections and diabetes, respectively. Their pharmacological potential stems from the ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Structural Significance of 2-Acenaphthen-5-yl-3-(4-Nitro-benzenesulfonyl)-thiazolidine
The compound 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine (CAS: 337353-22-7) combines three critical motifs:
- Acenaphthene: A polycyclic aromatic hydrocarbon (PAH) with a naphthalene core fused to an ethylene bridge, known for stabilizing π-π interactions in drug-receptor complexes.
- 4-Nitrobenzenesulfonyl group: A strong electron-withdrawing substituent that enhances electrophilicity and metabolic stability.
- Thiazolidine core: Imparts conformational rigidity and enables hydrogen bonding via its NH group.
This hybrid structure positions the compound as a candidate for targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis.
Research Context and Motivation
Despite the prominence of thiazolidine derivatives in drug discovery, few studies have explored acenaphthene-functionalized variants. The nitrobenzenesulfonyl moiety further differentiates this compound by introducing sulfonamide-like properties, which are prevalent in antibiotics (e.g., sulfonamides) and kinase inhibitors. Recent advances in heterocyclic synthesis, such as microwave-assisted and green chemistry approaches, have renewed interest in complex thiazolidines.







